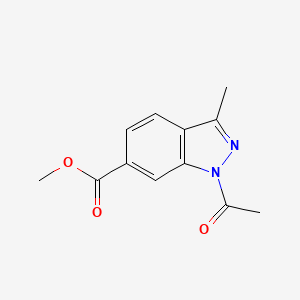
Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate involves acetylation reactions and nucleophilic substitution. For instance, Dzygiel et al. (2004) studied the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, which, through a series of reactions, can yield acetylated products related to the indazole derivatives. These reactions are crucial for the formation of N-acetylated derivatives that exhibit specific chemical properties (Dzygiel et al., 2004).
Molecular Structure Analysis
The molecular structure of indazole derivatives, including methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate, has been analyzed through various spectroscopic methods. Glaser et al. (1993) explored the formation of methyl ester of 1H-indazole-3-carboxylic acid via intramolecular aliphatic diazonium coupling, revealing insights into the molecular configurations and crystal structures of indazole compounds (Glaser et al., 1993).
Chemical Reactions and Properties
The chemical reactions and properties of methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate showcase its reactivity and interaction with various chemicals. For example, the acetylation and diazotization processes are significant in modifying the compound's chemical structure, leading to different derivatives with unique properties. The work by Orozco-Guareño et al. (2019) on the enthalpy of formation for indazoles provides essential data on the energetic aspects of these compounds, offering insights into their stability and reactivity under various conditions (Orozco-Guareño et al., 2019).
Physical Properties Analysis
The physical properties of methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate, such as melting points, solubility, and crystalline structure, are crucial for understanding its behavior in different environments. These properties are determined through experimental studies and help in the compound's application in various fields. The crystal structure analysis, as conducted by Takahiro Doi and Takayuki Sakai (2023), reveals the compound's configuration and intermolecular interactions, which are fundamental to its physical characteristics (Doi & Sakai, 2023).
Applications De Recherche Scientifique
Synthesis and Structural Studies
Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate is a compound whose synthesis and structural properties have been explored in the context of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. Dzygiel et al. (2004) investigated the synthesis, structure, and properties of these derivatives, employing techniques like HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy. This research provides valuable insights into the regioselective acetylation reactions and the structural characteristics of the compounds, which are crucial for understanding their potential applications in various scientific fields (Dzygiel, Rzeszotarska, Masiukiewicz, Cmoch, & Kamieński, 2004).
Enthalpy of Formation Studies
The compound has also been a subject in the studies related to the enthalpy of formation. Orozco-Guareño et al. (2019) conducted experimental and theoretical studies to determine the molar standard enthalpy of formation in condensed and gas phases of similar compounds, including 1-methyl-1H-indazole-6-carboxylic methyl ester. Such studies are significant for understanding the thermodynamic properties and stability of these compounds, which is crucial in various scientific applications (Orozco-Guareño, Campos, Bárcena-Soto, & Zuniga-Gutierrez, 2019).
Theoretical Studies on Formation Mechanisms
Glaser et al. (1993) contributed to the understanding of the formation mechanisms of related compounds through a theoretical study. They explored the intramolecular aliphatic diazonium coupling in the formation of methyl esters of indazole carboxylic acids, providing insights into the molecular interactions and transformations that are fundamental to the synthesis and potential applications of these compounds (Glaser, Mummert, Horan, & Barnes, 1993).
Applications in Organic Synthesis
The relevance of methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate in organic synthesis is underscored by the various studies focusing on the synthesis of related indazole derivatives. For instance, research by Reddy et al. (2013) on the synthesis of novel oxazole derivatives from indazole carboxylic acids illustrates the compound's role as a precursor or intermediate in the synthesis of other complex molecules, which can have diverse applications in material science, pharmaceuticals, and chemical industries (Reddy, Ramanatham, Devanna, Reddy, & Rajender, 2013).
Propriétés
IUPAC Name |
methyl 1-acetyl-3-methylindazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-10-5-4-9(12(16)17-3)6-11(10)14(13-7)8(2)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTHZIFVETZVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)C(=O)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2488950.png)

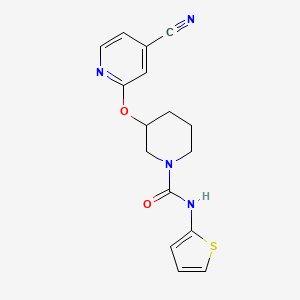

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2488955.png)
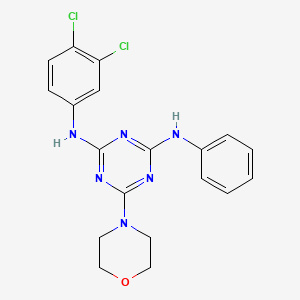
![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)

![N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)
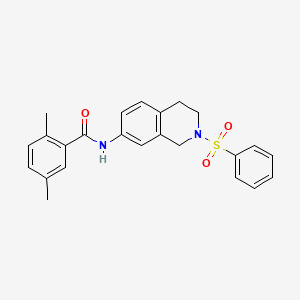

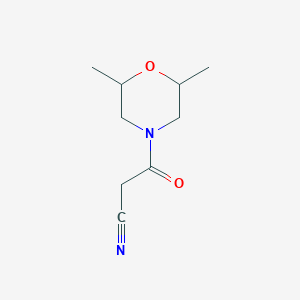
![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)